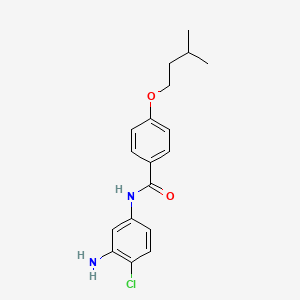

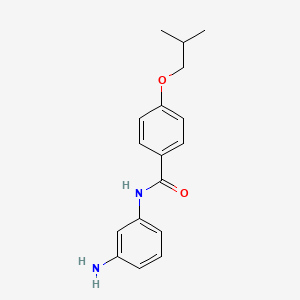

N-(3-Amino-4-chlorophenyl)-4-(isopentyloxy)-benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Metoclopramide Properties and Clinical Use

Metoclopramide, a compound closely related to benzamide derivatives, has diverse pharmacological applications, primarily in gastro-intestinal diagnostics and treatment. It aids in radiological identification of small intestine lesions, facilitates intubations and biopsies, and is useful in managing various types of vomiting and gastro-intestinal disorders. Metoclopramide's influence on drug absorption and its potential in treating nausea and vomiting associated with chemotherapy, radiation sickness, and pregnancy is well-documented. Its utility extends to symptomatic relief in dyspepsia, vertigo, and possibly reflux oesophagitis and hiccups. Despite its broad application spectrum, the drug's role in treating ulcers and certain gastro-intestinal disorders remains unproven, necessitating further research. Notably, metoclopramide's diagnostic applications in gastroenterology, particularly in radiology and emergency endoscopy, underscore its importance in medical practice (Pinder et al., 2012).

Benzene-1,3,5-tricarboxamide: A Versatile Chemical Entity

Benzene-1,3,5-tricarboxamide (BTA) derivatives, similar in structure to benzamide, have garnered attention for their versatile applications across scientific disciplines. The adaptability of BTAs, stemming from their simple structure and self-assembly into one-dimensional nanometer-sized rod-like structures, opens doors to a myriad of applications. These include nanotechnology, polymer processing, and biomedical applications, where their multivalent nature is particularly beneficial. The growing significance of BTAs is evident from their emergence in commercial applications, promising a bright future for this versatile building block (Cantekin et al., 2012).

Synthetic Organic Chemistry based on N-Ar Axis

The N-Ar axis serves as a critical element in synthetic organic chemistry, facilitating the development of selective N-acylation reagents and chiral ligands. The comprehensive studies in this domain have yielded compounds with improved chemoselectivity and the creation of optically active N-acyl-N-(2-t-butylphenyl)acetamide, showcasing axial chirality. These advancements underscore the intricate relationship between structure-reactivity and the potential of the N-Ar axis in asymmetric transition metal catalysis. The high selectivity observed in palladium-catalyzed asymmetric allylic substitutions illustrates the profound impact of this research on synthetic organic chemistry (Kondo & Murakami, 2001).

Safety and Hazards

特性

IUPAC Name |

N-(3-amino-4-chlorophenyl)-4-(3-methylbutoxy)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O2/c1-12(2)9-10-23-15-6-3-13(4-7-15)18(22)21-14-5-8-16(19)17(20)11-14/h3-8,11-12H,9-10,20H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQRDIIRFOWCQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide](/img/structure/B1384973.png)